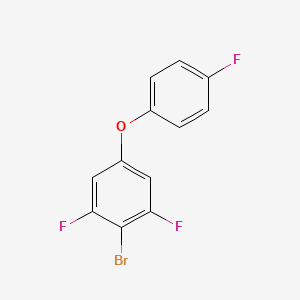
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene is an organic compound with significant applications in various fields of research and industry. This compound is characterized by the presence of bromine, fluorine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene typically involves multiple steps. One common synthetic route starts with the fluorination of a suitable precursor, followed by bromination and phenoxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 1,4-Dibromo-2,5-difluorobenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 2-Bromo-5-fluorobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of bromine, fluorine, and phenoxy groups in this compound makes it particularly valuable for certain applications .
Properties
Molecular Formula |
C12H6BrF3O |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
2-bromo-1,3-difluoro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrF3O/c13-12-10(15)5-9(6-11(12)16)17-8-3-1-7(14)2-4-8/h1-6H |
InChI Key |
LGYJLXGGCGAXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















